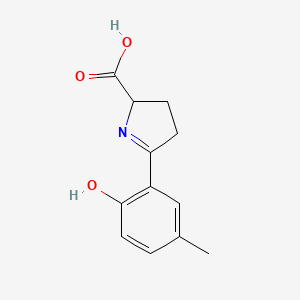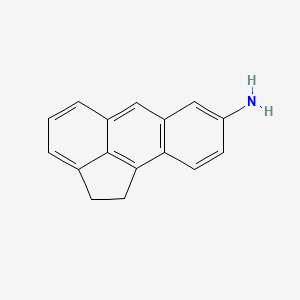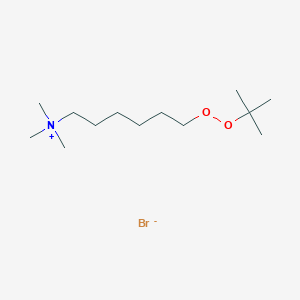
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butylperoxy group, which is a common feature in organic peroxides, and a quaternary ammonium group, which imparts ionic characteristics to the molecule. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor containing a quaternary ammonium group. One common method involves the acylation of tert-butyl hydroperoxide with a brominated hexane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the stability of the peroxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators and solvents like ethanol or phthalate.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide primarily involves the decomposition of the peroxide group to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The quaternary ammonium group enhances the solubility and stability of the compound in aqueous and organic solvents, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl peroxybenzoate: Another organic peroxide used as a radical initiator in polymerization reactions.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: An industrial initiator and cross-linking agent with two active peroxy bonds.
Uniqueness
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is unique due to its combination of a peroxide group and a quaternary ammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
228731-12-2 |
|---|---|
Molecular Formula |
C13H30BrNO2 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
6-tert-butylperoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2.BrH/c1-13(2,3)16-15-12-10-8-7-9-11-14(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
HPZYFPDEIDYBMM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OOCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
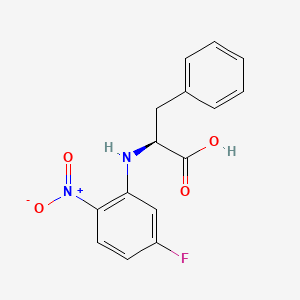
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

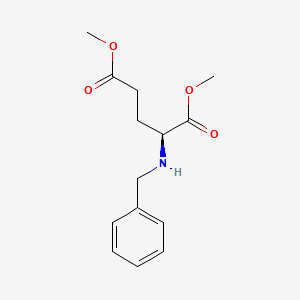
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
